

4-Dimethylaminopyridine (DMAP): A Comprehensive Technical Guide for the Modern Researcher

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Compound of Interest

Compound Name: 3,4-Dimethylaminopyridine

Cat. No.: B8443997

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An In-depth Exploration of the Core Properties, Catalytic Mechanism, and Safe Handling of CAS 1122-58-3

In the landscape of modern organic synthesis, 4-Dimethylaminopyridine (DMAP), with CAS number 1122-58-3, stands as a uniquely potent and versatile nucleophilic catalyst.^{[1][2][3][4][5]} Its remarkable ability to accelerate a wide array of chemical transformations, most notably acylation and esterification reactions, has solidified its position as an indispensable tool for researchers, scientists, and drug development professionals.^{[1][4][6][7][8][9][10][11]} This guide offers a deep dive into the fundamental properties of DMAP, its catalytic mechanism of action, practical applications with a detailed experimental protocol, and critical safety considerations for its handling in a laboratory setting.

Core Properties and Specifications

4-Dimethylaminopyridine is a white to off-white crystalline solid at room temperature, characterized by a pyridine ring substituted at the 4-position with a dimethylamino group.^{[1][3][5]} This structural feature is the very source of its enhanced basicity and nucleophilicity compared to its parent compound, pyridine.^{[1][2][3]}

Physicochemical Data

For ease of reference, the key physical and chemical properties of DMAP are summarized in the table below.

Property	Value
CAS Number	1122-58-3
Molecular Formula	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol [1][8]
Appearance	White to beige crystalline solid[1]
Melting Point	110–113 °C[1]
Boiling Point	162 °C at 50 mmHg[1]
Density	Approximately 1.01 g/cm ³ [1]
Solubility	Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Less soluble in ether, diisopropyl ether, cyclohexane, hexane, and water.[3]
pKa	9.7 (for the conjugate acid)

Spectroscopic Profile

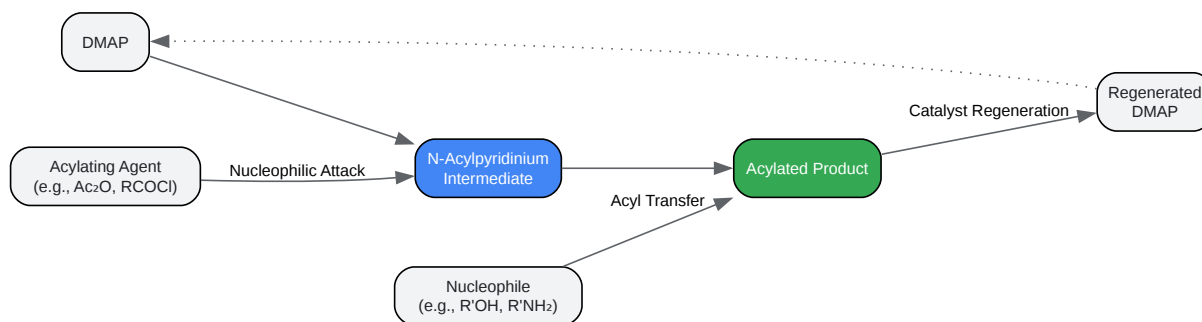
A summary of the characteristic spectroscopic data for DMAP is provided below, which is crucial for its identification and characterization in reaction monitoring.

Spectroscopy	Peak Assignments
^1H NMR (in CDCl_3)	δ 8.21 (d, 2H, protons α to ring nitrogen), δ 6.61 (d, 2H, protons β to ring nitrogen), δ 3.01 (s, 6H, $\text{N}(\text{CH}_3)_2$)
^{13}C NMR (in CDCl_3)	δ 155.5 (C4), δ 150.7 (C2, C6), δ 106.9 (C3, C5), δ 39.5 ($\text{N}(\text{CH}_3)_2$)
FT-IR (KBr disc)	$\sim 3050\text{ cm}^{-1}$ (aromatic C-H stretch), $\sim 2900\text{ cm}^{-1}$ (aliphatic C-H stretch), $\sim 1600\text{ cm}^{-1}$ (C=C and C=N ring stretching), $\sim 810\text{ cm}^{-1}$ (C-H out-of-plane bend)

The Engine of Catalysis: Unraveling the Mechanism of Action

The exceptional catalytic prowess of DMAP lies in its ability to act as a hypernucleophilic acylation catalyst. The electron-donating dimethylamino group significantly enhances the nucleophilicity of the pyridine ring nitrogen.^[6] This heightened nucleophilicity allows DMAP to readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride.^[6]

This initial reaction forms a highly reactive N-acylpyridinium intermediate.^[6] This intermediate is a potent acylating species because the positive charge is delocalized across the pyridine ring and the dimethylamino group, rendering the carbonyl carbon even more electrophilic. This activated intermediate then efficiently transfers the acyl group to a nucleophile, such as an alcohol or an amine, regenerating the DMAP catalyst in the process.^[6] The overall catalytic cycle is depicted in the diagram below.



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Caption: Catalytic cycle of DMAP in acylation reactions.

Applications in Synthetic Chemistry

DMAP's utility extends across a broad spectrum of organic transformations, including:

- **Acylation:** As a catalyst for the acylation of alcohols, amines, and thiols.[1]
- **Esterifications:** Notably in the Steglich esterification, which allows for the formation of esters from carboxylic acids and alcohols under mild conditions.[1]
- **Other Reactions:** DMAP also catalyzes Baylis–Hillman reactions, Staudinger ligations, and the synthesis of carbonates and carbamates.[1][2]

Featured Protocol: The Steglich Esterification

The Steglich esterification is a cornerstone reaction in modern organic synthesis, enabling the esterification of even sterically hindered alcohols and acid-sensitive substrates. DMAP plays a crucial role in this reaction by activating the carboxylic acid via the formation of a highly reactive O-acylisourea intermediate with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step-by-Step Experimental Workflow:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.0-1.5 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).
- **Catalyst Addition:** Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
- **Carbodiimide Addition:** Cool the reaction mixture to 0 °C in an ice bath and slowly add the carbodiimide (e.g., DCC or EDC, 1.1 eq).
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.
 - If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.
 - Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Safety and Handling: A Scientist's Responsibility

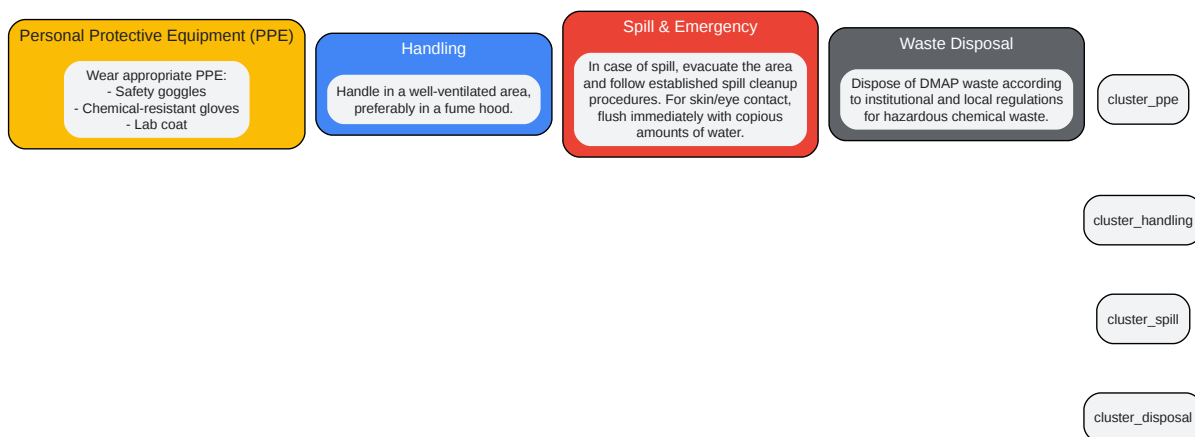
While an invaluable catalyst, DMAP is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe irritation and burns.

Toxicological Profile

Exposure Route	Toxicity Data
Oral (LD ₅₀ , rat)	140 mg/kg
Dermal (LD ₅₀ , rabbit)	90 mg/kg
Inhalation (LC ₅₀ , rat)	0.53 mg/L air

Safe Handling Workflow

Adherence to a strict safety protocol is paramount when working with DMAP. The following workflow outlines the essential steps for its safe handling.



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Caption: A workflow for the safe handling of DMAP.

Conclusion

4-Dimethylaminopyridine is a powerful and versatile catalyst that has earned its place in the toolkit of every synthetic chemist. A thorough understanding of its properties, catalytic mechanism, and, most importantly, its safe handling, is essential for its effective and responsible use in the laboratory. This guide has provided an in-depth overview to empower researchers in their pursuit of scientific discovery and innovation.

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